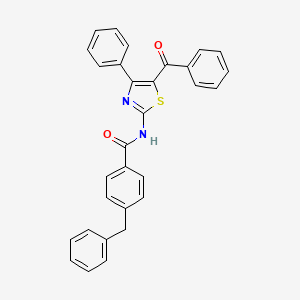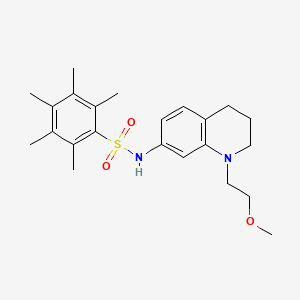
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical compound is characterized by a complex structure incorporating a tetrahydroquinoline core, appended with a methoxyethyl side chain, and further embellished by a pentamethylbenzenesulfonamide group. Each component of this structure contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves a multi-step procedure starting with the preparation of the tetrahydroquinoline nucleus This core is often constructed via the Pictet-Spengler reaction, where an aldehyde and an amine condense to form the tetrahydroquinoline ring
The final step involves the sulfonamide formation, achieved by reacting the intermediate with pentamethylbenzene-sulfonyl chloride under basic conditions, often using pyridine as a base to neutralize the hydrochloric acid by-product.
Industrial Production Methods
At an industrial scale, the synthesis of this compound requires stringent control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can participate in various chemical reactions, including:
Oxidation: : The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.
Reduction: : The compound can be reduced to its corresponding amine or alcohol derivatives under appropriate conditions.
Substitution: : The methoxy group can be substituted with other nucleophiles under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Substitution: : Strong nucleophiles such as thiolates or amines in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Depending on the nucleophile, various substituted quinoline compounds.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures due to its reactive tetrahydroquinoline core.
Biology
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Its structural components are of interest in drug design and development, particularly in the synthesis of novel therapeutic agents targeting neurological and infectious diseases.
Industry
In the industrial sector, this compound may be utilized as a precursor in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The precise mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide depends on its target application. Generally, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their function through binding interactions.
Molecular Targets and Pathways Involved
Neuroreceptors: : Potential interaction with central nervous system receptors.
Enzymes: : Inhibition or activation of enzymatic pathways, particularly those involved in cellular signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5,6-tetramethylbenzenesulfonamide
Uniqueness
Compared to its analogs, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exhibits unique steric and electronic properties due to its pentamethylbenzenesulfonamide group, which can influence its reactivity and binding interactions, making it a valuable compound for specialized applications.
This overview captures the essence of the compound and its multifaceted nature. There's always more to explore—let's keep digging into what fascinates you!
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-15-16(2)18(4)23(19(5)17(15)3)29(26,27)24-21-10-9-20-8-7-11-25(12-13-28-6)22(20)14-21/h9-10,14,24H,7-8,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGDOINROZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

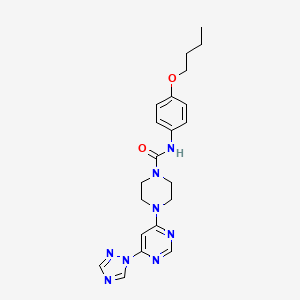



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2730196.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
![1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2730200.png)
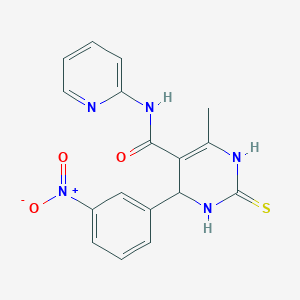
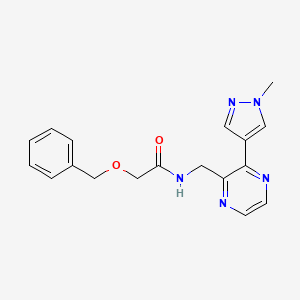
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)

